REACTION_CXSMILES
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C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[CH:20]=[CH:19][C:11]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[C:10]([N+:21]([O-:23])=[O:22])[CH:9]=1.[N:24]1[CH:29]=[CH:28][C:27](B(O)O)=[CH:26][CH:25]=1>C(COC)OC.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[N+:21]([C:10]1[CH:9]=[C:8]([C:27]2[CH:28]=[CH:29][N:24]=[CH:25][CH:26]=2)[CH:20]=[CH:19][C:11]=1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])([O-:23])=[O:22] |f:0.1.2,7.8.9|
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Name
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|
Quantity
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15.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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18 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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10.98 g
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Type
|
reactant
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Smiles
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N1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(OC)COC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Name
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bis(triphenylphosphine)palladium(II)chloride
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Quantity
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1.67 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue obtained
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Type
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CUSTOM
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Details
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is purified by flash chromatography (CH2Cl2/AcOEt: 100:0 to 70:30, 30 min) The product
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Duration
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30 min
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Type
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CUSTOM
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Details
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is isolated in the form of an oil which
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Type
|
CUSTOM
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Details
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crystallizes
|
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC(C)(C)C)C=CC(=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.64 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |